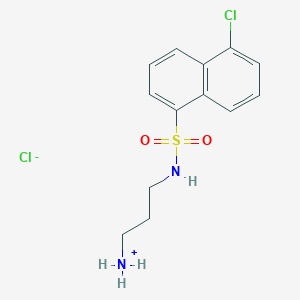

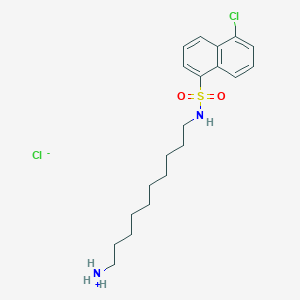

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride (also known as NAC-HCl) is a synthetic compound composed of a sulfonamide group and an aminopropyl chain, with a chlorine atom on the 5th carbon of the naphthalene ring. NAC-HCl is a white crystalline powder that is soluble in water and ethanol. It is commonly used in laboratory experiments and has many potential applications in the scientific field.

科学的研究の応用

- APMA exhibits fluorescence properties, making it useful as a fluorescent probe. Researchers employ it to label proteins, nucleic acids, and other biomolecules for visualization in live cells and tissues .

- APMA can be incorporated into drug delivery systems due to its amphiphilic nature. It can self-assemble into micelles or nanoparticles, enhancing drug solubility and targeted delivery .

- As a monomer, APMA participates in polymerization reactions. It contributes to the synthesis of hydrogels, coatings, and other biomaterials with tailored properties .

- APMA acts as an inhibitor for enzymes such as matrix metalloproteinases (MMPs). Researchers use it to study enzyme kinetics and develop potential therapeutic agents .

- APMA enhances cell membrane permeability by disrupting lipid bilayers. Scientists utilize it to introduce molecules into cells or investigate membrane properties .

- APMA derivatives serve as photocleavable crosslinkers. These compounds enable reversible protein-protein interactions, allowing precise control over biological processes .

Fluorescent Probes and Imaging Agents

Drug Delivery Systems

Polymer Chemistry and Biomaterials

Enzyme Inhibition Studies

Cell Permeabilization and Membrane Studies

Photocleavable Crosslinkers

作用機序

Target of Action

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride, also known as APMA, is a type of aminoalkyl methacrylamide Similar compounds have been reported to interact with various biological targets, such as enzymes and receptors, to exert their effects .

Mode of Action

It’s known that apma has a primary amine that provides attractive features such as ph-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures . This suggests that APMA may interact with its targets through these properties, leading to changes in the biological system .

Biochemical Pathways

Apma can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . This suggests that APMA may influence various biochemical pathways related to these processes.

Pharmacokinetics

APMA is a powder at room temperature and should be stored at 2-8°C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Given its use in gene delivery, drug delivery, and diagnostics applications , it can be inferred that APMA may have significant effects at the molecular and cellular levels.

Action Environment

It’s known that apma is a powder at room temperature and should be stored at 2-8°c . This suggests that temperature and other environmental factors may influence its stability and, consequently, its action and efficacy.

特性

IUPAC Name |

N-(3-aminopropyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S.ClH/c14-12-6-1-5-11-10(12)4-2-7-13(11)19(17,18)16-9-3-8-15;/h1-2,4-7,16H,3,8-9,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREFPAWBKYKLNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657023 |

Source

|

| Record name | N-(3-Aminopropyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride | |

CAS RN |

78957-86-5 |

Source

|

| Record name | N-(3-Aminopropyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)

![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)

![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)